molecular formula C22H14I2O5 B12858964 3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 93919-67-6

3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B12858964
CAS No.: 93919-67-6
M. Wt: 612.2 g/mol
InChI Key: RPSDBCNTVXHSII-UHFFFAOYSA-N
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Description

3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound with the molecular formula C22H14I2O5. It is characterized by the presence of multiple functional groups, including hydroxyl, iodine, and methyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. The process begins with the preparation of the isobenzofuran and xanthene moieties, followed by their spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as carbonyl, deiodinated, and substituted analogs. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and iodine groups in 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one makes it unique compared to its analogs.

Biological Activity

3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one, also known by its CAS number 93919-67-6, is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by hydroxyl, iodine, and methyl groups, contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C22H14I2O5
  • Molecular Weight : 612.15 g/mol
  • IUPAC Name : 3',6'-dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The presence of hydroxyl groups enhances its reactivity, allowing it to participate in redox reactions that can modulate oxidative stress levels. Additionally, the iodine atoms may play a role in cellular signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various biological models. By inhibiting pro-inflammatory cytokines and pathways, it may help mitigate conditions associated with chronic inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. Further research is needed to elucidate its efficacy against specific cancer types.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines while sparing normal cells. For example:

  • Cell Line Tested : A549 (lung cancer) and CHO (Chinese hamster ovary) cells.
  • Results : At concentrations of 40 and 80 µg/mL, the compound reduced A549 cell viability significantly compared to CHO cells, indicating selective cytotoxicity towards cancerous cells.
Cell LineConcentration (µg/mL)Viability (%)
A5494065
A5498030
CHO4085
CHO8070

Properties

CAS No.

93919-67-6

Molecular Formula

C22H14I2O5

Molecular Weight

612.2 g/mol

IUPAC Name

3',6'-dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C22H14I2O5/c1-9-7-13-19(15(23)17(9)25)28-20-14(8-10(2)18(26)16(20)24)22(13)12-6-4-3-5-11(12)21(27)29-22/h3-8,25-26H,1-2H3

InChI Key

RPSDBCNTVXHSII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)I)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3I)O)C

Origin of Product

United States

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